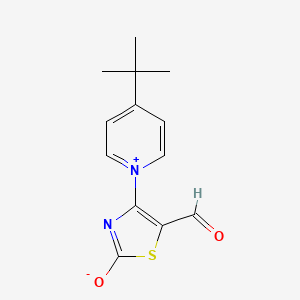
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate, also known as MTT, is a yellow water-soluble tetrazolium salt that is widely used in scientific research. MTT is a commonly used reagent in cell viability assays, and it is used to measure the metabolic activity of cells in culture.
Mécanisme D'action
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the metabolic activity of the cells. The reduction of this compound to formazan is irreversible, and the formazan product is insoluble in aqueous solutions.
Biochemical and physiological effects:
This compound is not known to have any significant biochemical or physiological effects on living cells. The reduction of this compound to formazan is a non-toxic process, and the formazan product is not known to interfere with cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate assays are relatively simple and inexpensive to perform, and they can be used to measure the metabolic activity of a large number of cells in culture. This compound assays are also sensitive and can detect changes in cell viability at low concentrations of drugs or toxins. However, this compound assays have some limitations. The reduction of this compound to formazan is influenced by a variety of factors, including pH, temperature, and the presence of reducing agents. This compound assays can also be affected by the presence of contaminants in the cell culture medium.
Orientations Futures
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate assays have been widely used in scientific research for many years, but new cell viability assay reagents are constantly being developed. One area of future research could be the development of new cell viability assay reagents that are more sensitive and reliable than this compound. Another area of future research could be the development of new methods for measuring cell viability that do not rely on the reduction of this compound to formazan.
Méthodes De Synthèse
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is synthesized from 2-(4-tert-butyl-1-pyridiniumyl) ethyl methanesulfonate and 2-thioxo-4-thiazolidinone. The reaction takes place in anhydrous acetonitrile in the presence of triethylamine and is catalyzed by copper (II) acetate. The reaction yields this compound as a yellow solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is widely used in scientific research as a cell viability assay reagent. It is used to measure the metabolic activity of cells in culture, and it is often used in drug discovery and toxicity testing. This compound assays are commonly used in cancer research to test the efficacy of anticancer drugs. This compound assays are also used in microbiology to test the susceptibility of microorganisms to antibiotics.
Propriétés
IUPAC Name |
4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-13(2,3)9-4-6-15(7-5-9)11-10(8-16)18-12(17)14-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNSFRVBKKUTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

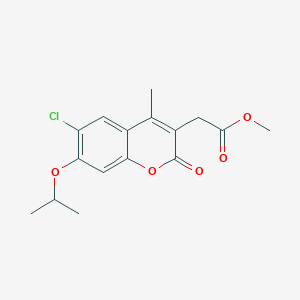
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
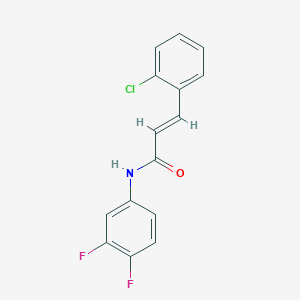
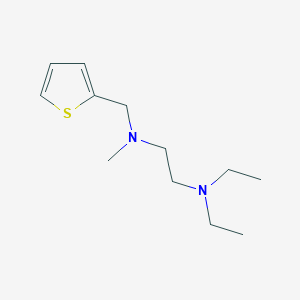
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
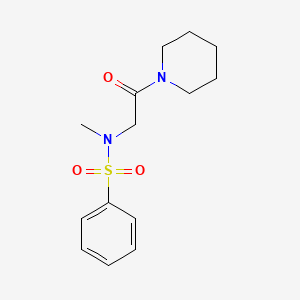
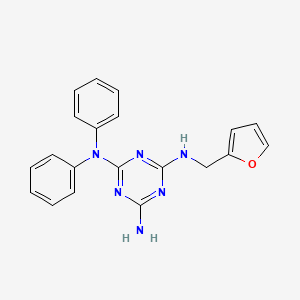
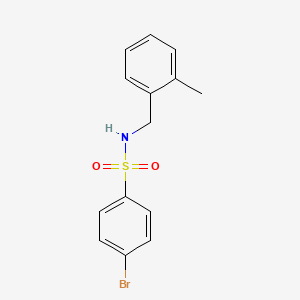
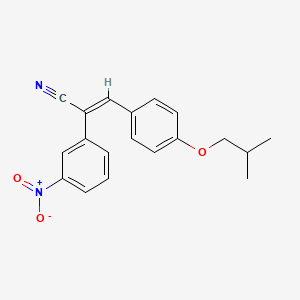
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)